Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted at position 3 with an acetamido group bearing a 5-chlorothiophen-2-yl moiety. The methyl ester at position 2 enhances its lipophilicity, making it suitable for pharmaceutical applications where membrane permeability is critical. This compound’s structural complexity arises from the fusion of aromatic systems (benzo[b]thiophene and thiophene) and functional groups (amide, ester, and chloro substituents), which influence its electronic, steric, and biological properties .
Properties
IUPAC Name |
methyl 3-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S2/c1-21-16(20)15-14(10-4-2-3-5-11(10)23-15)18-13(19)8-9-6-7-12(17)22-9/h2-7H,8H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIDLYIKKQPGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CC3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorothiophene Moiety:
Acetylation and Amidation:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamido Group
Related Compound A (USP): Methyl 4-methyl-3-[2-(propylamino)acetamido]thiophene-2-carboxylate
- Structure: Features a simple thiophene ring (non-fused) with a propylamino-substituted acetamido group at position 3 and a methyl ester at position 2.
- The propylamino group (electron-donating via resonance when deprotonated) contrasts with the 5-chlorothiophene (electron-withdrawing), altering electronic interactions in enzymatic environments.
- Implications: Higher solubility in acidic conditions due to the basic propylamino group, but reduced metabolic stability compared to the chloro-substituted analog .
Methyl 3-(2-(Phenylsulfonyl)acetamido)thiophene-2-carboxylate
- Structure : A thiophene-2-carboxylate with a phenylsulfonyl-substituted acetamido group.
- Key Differences: The phenylsulfonyl group is strongly electron-withdrawing, increasing electrophilicity and reactivity toward nucleophiles.
Methyl 3-(2,2,2-Trichloroacetamido)thiophene-2-carboxylate
- Structure : Contains a trichloroacetamido group on thiophene-2-carboxylate.
- Key Differences: The trichloroacetamido group introduces significant steric bulk and electron-withdrawing effects, making the compound highly reactive in substitution reactions.
Variations in the Core Heterocycle
Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate
- Structure : Benzo[b]thiophene with a hydroxyl group at position 3 and an ethyl ester at position 2.
- Key Differences: The hydroxyl group increases polarity, enhancing solubility in aqueous media but reducing blood-brain barrier penetration. Ethyl ester vs.
- Implications : Suitable for applications requiring sustained release but less effective in targeting hydrophobic environments .
Tabulated Comparison of Key Properties
Biological Activity
Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzothiophene derivatives, which have been recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antimicrobial Activity
Benzothiophene derivatives, including the compound , have shown promising antimicrobial properties. Recent studies indicate that related compounds exhibit significant activity against Mycobacterium tuberculosis (MTB), with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.91 μg/mL against dormant forms of the bacteria . The mechanism often involves inhibition of specific enzymes critical for bacterial survival, such as DprE1, which has been confirmed through molecular docking studies .
2. Anticancer Properties
The anticancer potential of benzothiophene derivatives is well-documented. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. The selectivity index indicates low cytotoxicity towards normal cells while maintaining high efficacy against cancerous cells .
3. Anti-inflammatory Effects
Research has shown that benzothiophene derivatives possess anti-inflammatory properties, making them potential candidates for treating conditions associated with chronic inflammation. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC against MTB: 0.91 - 22.86 μg/mL | |
| Anticancer | Cytotoxicity against HeLa cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Antitubercular Activity
In a study evaluating the antitubercular activity of various benzothiophene derivatives, this compound was found to exhibit significant inhibitory effects on both active and dormant strains of MTB. The compound's performance was compared to standard drugs like Rifampicin and Isoniazid, showing superior efficacy in certain cases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Receptor Interaction : It may also interact with receptors involved in inflammatory responses, modulating cytokine release.
- Radical Scavenging : Some studies suggest that related compounds exhibit antioxidant properties, contributing to their overall therapeutic profiles .
Q & A
Q. Characterization :
- Purity : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Structural Confirmation : Use H/C NMR to verify substituent positions, IR for functional groups (amide C=O stretch ~1650 cm), and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
How can researchers assess the biological activity of this compound in vitro?
Basic Research Question
- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) to determine minimum inhibitory concentrations (MICs) .
- Antitumor Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
Key Considerations : Include positive controls (e.g., doxorubicin for antitumor assays) and validate results with triplicate experiments .
What strategies optimize the synthetic yield and purity of this compound?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (DMF, dichloromethane) enhance reaction rates for acylation steps .
- Catalysis : Use triethylamine to neutralize HCl byproducts during amide bond formation, improving yield by Le Chatelier’s principle .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC) .
Data-Driven Optimization : Design of Experiments (DoE) can model variables (temperature, stoichiometry) to maximize yield .
How can structural data discrepancies (e.g., crystallography vs. computational models) be resolved?
Advanced Research Question
- X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond-length/bond-angle mismatches .
- Computational Validation : Compare DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with experimental data to identify steric/electronic distortions .
- Spectroscopic Cross-Validation : Overlay experimental H NMR shifts with those predicted by NMR prediction software (e.g., MestReNova) .
Case Study : A 2025 study resolved conflicting NOESY and crystallographic data by identifying dynamic disorder in the 5-chlorothiophene moiety .
What approaches establish structure-activity relationships (SARs) for this compound?
Advanced Research Question
- Analog Synthesis : Modify substituents (e.g., replace 5-chlorothiophene with 5-bromo or unsubstituted thiophene) to assess electronic effects .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the amide group) .
- Biological Profiling : Corrogate IC values with substituent Hammett constants (σ) to quantify electronic contributions .
Example : A 2024 study found that electron-withdrawing groups (e.g., Cl) at the 5-position enhance antitumor activity by 40% compared to methyl substituents .
How should researchers address contradictory results in biological assays (e.g., variable IC50_{50}50 values)?
Advanced Research Question
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across replicates .
- Metabolic Stability : Test compound stability in assay media (e.g., DMEM + 10% FBS) via LC-MS to rule out degradation .
- Target Selectivity : Use CRISPR knockouts or siRNA silencing to confirm target specificity if off-target effects are suspected .
Case Study : A 2023 discrepancy in kinase inhibition data was traced to variations in ATP concentrations during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
